molecular formula C21H30O3 B3033542 17-Oxoandrost-5-en-3-yl acetate CAS No. 104597-49-1

17-Oxoandrost-5-en-3-yl acetate

Cat. No. B3033542
CAS RN: 104597-49-1
M. Wt: 330.5 g/mol
InChI Key: NCMZQTLCXHGLOK-UHFFFAOYSA-N
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Description

“17-Oxoandrost-5-en-3-yl acetate” is a chemical compound with the molecular formula C21H30O3 . It has four fused rings . The A/B and B/C ring fusions are trans, whereas the C/D ring fusion is cis .


Synthesis Analysis

The compound was synthesized by the epimerization of 17-oxoandrost-5-en-3beta-yl acetate . This process resulted in a trans to cis change of C/D ring fusion, while the A/B and B/C ring fusions remained unchanged .


Molecular Structure Analysis

The molecular structure of “17-Oxoandrost-5-en-3-yl acetate” consists of four fused rings . The A/B and B/C ring fusions are trans, whereas the C/D ring fusion is cis . Rings A and C adopt chair conformations, ring B a distorted half-chair conformation, and ring D a 14beta-envelope conformation .


Chemical Reactions Analysis

The synthesis of “17-Oxoandrost-5-en-3-yl acetate” involved the epimerization of 17-oxoandrost-5-en-3beta-yl acetate . This reaction resulted in a trans to cis change of C/D ring fusion, while the A/B and B/C ring fusions remained unchanged .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.5 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : The synthesis of 17-Oxoandrost-5-en-3-yl acetate involves epimerization and the formation of four fused rings with specific conformations, contributing to the understanding of steroid chemistry (Bunkoczi et al., 2006).

  • Structural Characteristics : The compound exhibits a unique arrangement of its rings, with chair and envelope conformations. This structural insight aids in the exploration of steroid frameworks and their conformations (Bunkoczi et al., 2006).

Role in Synthesis of Steroidal Derivatives

  • Formation of Haptens : 17-Oxoandrost-5-en-3-yl acetate is used in the synthesis of various haptens, serving as a precursor in the production of immunologically active compounds (Pouzar et al., 1998).

  • Creation of Antiproliferative Agents : It's a starting material in synthesizing novel D-homo lactone androstane derivatives, which show significant antiproliferative activity against certain cancer cell lines, thereby contributing to cancer research (Savić et al., 2013).

  • Development of Immunoassays : The compound is integral in synthesizing oxime derivatives for immunoassay applications, demonstrating its importance in the field of biochemistry and medical diagnostics (Pouzar et al., 1998).

Contribution to Steroid Chemistry

  • Steroid Framework Exploration : Research involving 17-Oxoandrost-5-en-3-yl acetate contributes to understanding the flexibility and rigidity of steroid frameworks, which is crucial for designing and synthesizing novel steroids with specific properties (Bunkoczi et al., 2006).

  • Conformational Studies : Investigations into the conformational aspects of steroids derived from 17-Oxoandrost-5-en-3-yl acetate provide insights into the stereochemistry of steroids, which is fundamental in pharmaceutical chemistry (Pettersen et al., 1972).

properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZQTLCXHGLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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